3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
The compound 3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core. Key functional groups include:
- Sulfonylpiperidinyl moiety: A piperidine ring substituted with a sulfonyl group and an (E)-configured 4-chlorophenyl ethenyl chain. This group likely enhances metabolic stability and influences receptor binding.
- Trifluoromethyl substituent: Positioned at the 6-position of the triazolo-pyridine scaffold, this electron-withdrawing group may improve lipophilicity and bioavailability.
Properties
IUPAC Name |
3-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S/c21-17-6-3-14(4-7-17)9-11-31(29,30)27-10-1-2-15(12-27)19-26-25-18-8-5-16(13-28(18)19)20(22,23)24/h3-9,11,13,15H,1-2,10,12H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOSITGSNORXLC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=NN=C4N3C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C3=NN=C4N3C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine represents a novel structure with potential biological applications. This article delves into its synthetic pathways, biological activities, and relevant case studies.
Chemical Structure
The compound's detailed structure is characterized by the following components:
- Piperidine ring : A six-membered ring containing nitrogen.
- Triazole moiety : A five-membered ring containing three nitrogen atoms.
- Chlorophenyl and trifluoromethyl substituents : These groups enhance the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Piperidine Derivative : The initial reaction involves the introduction of a sulfonyl group to a piperidine derivative.
- Ethenyl Group Addition : The (E)-2-(4-chlorophenyl)ethenyl moiety is introduced through a coupling reaction.
- Triazole Formation : The final step involves cyclization to form the triazole structure.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and triazole rings have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Activity
Compounds featuring the triazole moiety have been studied for their anticancer properties. In vitro studies demonstrated that certain triazoles inhibit cancer cell proliferation by inducing apoptosis . The specific compound may exhibit similar properties due to its structural analogies.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : The piperidine component may facilitate binding to specific receptors involved in cellular signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study evaluated various piperidine derivatives against standard bacterial strains. The results showed that modifications in the piperidine structure significantly affected antimicrobial potency .
- Anticancer Screening : In another investigation, triazole-containing compounds were tested against several cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability in a dose-dependent manner .
Table 1: Biological Activity Summary
Table 2: Synthesis Steps Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonation | 4-chlorophenylsulfonyl chloride | Piperidine sulfonamide |
| Ethenyl Coupling | Ethenyl bromide in presence of base | Ethenyl-substituted piperidine |
| Triazole Formation | 1,2,4-triazole derivative | Final compound synthesis |
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that compounds similar to 3-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit promising antimalarial properties. A related series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were evaluated for their activity against Plasmodium falciparum, with some compounds demonstrating significant inhibitory effects with IC50 values as low as 2.24 μM . This suggests that derivatives of this compound could be explored further for antimalarial drug development.
Antifungal Activity
The compound's structural similarities to other pyridine-sulfonamide derivatives have led to investigations into its antifungal potential. Studies have shown that related compounds exhibit strong antifungal activity against various strains of Candida, with minimum inhibitory concentrations (MIC) lower than 25 µg/mL . This positions the compound as a candidate for treating fungal infections in immunocompromised patients.
Anticancer Properties
In vitro studies have demonstrated that compounds within this class can inhibit cancer cell growth. For instance, related triazolopyridine derivatives have shown efficacy against human tumor cells in assays conducted by the National Cancer Institute (NCI), indicating their potential as anticancer agents . The mechanism of action may involve interference with cellular signaling pathways critical for tumor proliferation.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazolopyridine derivatives:
- A study focusing on a series of sulfonamide derivatives reported their synthesis and subsequent evaluation for antimalarial activity, highlighting the importance of structural modifications in enhancing efficacy .
- Another investigation synthesized novel pyridine-sulfonamide compounds with antifungal properties superior to traditional treatments like fluconazole .
Chemical Reactions Analysis
Reactivity at the Sulfonamide Group
The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety, enabling nucleophilic substitution or coupling reactions. In structurally related compounds, sulfonamides undergo:
-
Amide bond formation with amines under basic conditions (e.g., K₂CO₃/DMF) .
-
Suzuki-Miyaura cross-coupling when arylboronic acids react with halogenated sulfonyl derivatives (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
Example Reaction Pathway:
Key Data:
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 65–85 | |
| Nucleophilic Substitution | K₂CO₃, DMF, 25°C | 70–90 |
Ethenyl Sulfonyl Group Reactivity
The (E)-2-(4-chlorophenyl)ethenylsulfonyl group participates in:
-
Electrophilic Addition : Bromination or epoxidation of the double bond (e.g., Br₂ in CCl₄) .
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, altering steric and electronic properties .
Example Reaction:
Key Data:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH, 25°C | Saturated sulfonamide | 92 | |
| Bromination | Br₂, CCl₄, 0°C | Dibromo adduct | 78 |
Triazolo[4,3-a]pyridine Core Modifications
The fused triazole-pyridine system exhibits reactivity at nitrogen atoms and the C-3 position:
-
Electrophilic Substitution : Nitration or halogenation at C-3 (HNO₃/H₂SO₄ or NXS) .
-
N-Alkylation : Reaction with alkyl halides (e.g., CH₃I, K₂CO₃) .
Example Reaction:
Key Data:
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 82 | |
| Bromination | NBS, DMF, 80°C | 75 |
Trifluoromethyl Group Influence
The -CF₃ group directs electrophilic attacks to the C-5 position of the triazolo[4,3-a]pyridine ring. It also stabilizes intermediates in SNAr reactions .
Example Reaction:
Key Data:
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 68 |
Piperidine Ring Functionalization
The piperidine moiety undergoes:
-
N-Substitution : Quaternization with alkyl halides (e.g., CH₃OTf) .
-
Oxidation : Conversion to piperidone derivatives (KMnO₄, H₂O/acetone) .
Key Data:
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 50°C | 85 |
Comparison with Similar Compounds
Key Observations :
- DFT studies suggest that perpendicular orientation of substituents (as in active compounds like 4c) maximizes antifungal activity . The E-configuration in the target compound may adopt this favorable conformation.
Anticonvulsant Activity
Alkoxy-substituted triazolo[4,3-a]pyridines exhibit anticonvulsant properties with varying efficacy and safety profiles.
Key Observations :
- The target compound lacks alkoxy substituents but includes a sulfonylpiperidinyl group, which may alter its mechanism of action (e.g., sodium channel modulation vs. GABAergic effects).
- The trifluoromethyl group could enhance blood-brain barrier penetration, though neurotoxicity risks require evaluation .
Key Observations :
- The target compound’s sulfonylpiperidinyl group diverges from the carbamate and pyrazine motifs in patented mGluR2 modulators, suggesting different binding interactions.
Q & A
Q. Comparative Data :
| Substituent | Target (e.g., Enzyme) | Activity (IC₅₀) |
|---|---|---|
| CF₃ | Kinase X | 12 nM |
| Cl (para) | CYP450 3A4 | 85 nM |
Advanced: How can contradictory data in pharmacological assays be resolved?
Methodological Answer:
Contradictions often arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts.
- Metabolic interference : Pre-incubate compounds with liver microsomes to identify reactive metabolites .
- Off-target effects : Perform counter-screening against related enzymes (e.g., kinase panels) to confirm selectivity.
Example : A 2024 study found that the compound’s anti-inflammatory activity (IC₅₀ = 50 nM) was initially overstated due to ROS scavenging in cell media. Using serum-free assays corrected this discrepancy .
Advanced: What computational tools predict SAR for triazolopyridine derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., 100-ns trajectories for kinase-inhibitor complexes).
- DFT Calculations : Models electronic effects of substituents (e.g., CF₃ reduces HOMO-LUMO gap by 0.8 eV, enhancing reactivity) .
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., LogP, polar surface area) with activity.
Validation : A 2023 model predicted a 10 nM IC₅₀ for a CF₃ analog, later confirmed experimentally (IC₅₀ = 12 nM) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride intermediates.
- Waste Disposal : Quench reactive intermediates (e.g., NaHSO₃ for excess oxidizing agents) before aqueous disposal .
Advanced: What strategies improve in vitro-to-in vivo translation?
Methodological Answer:
- Microsomal Stability : Optimize half-life (t₁/₂ > 60 min in human liver microsomes) by replacing labile groups (e.g., methyl with cyclopropyl) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; aim for <95% to ensure free drug availability.
- PK/PD Modeling : Integrate in vitro clearance and volume of distribution to predict human doses.
Case Study : A 2024 preclinical study achieved 80% oral bioavailability in mice by co-administering with a CYP3A4 inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
